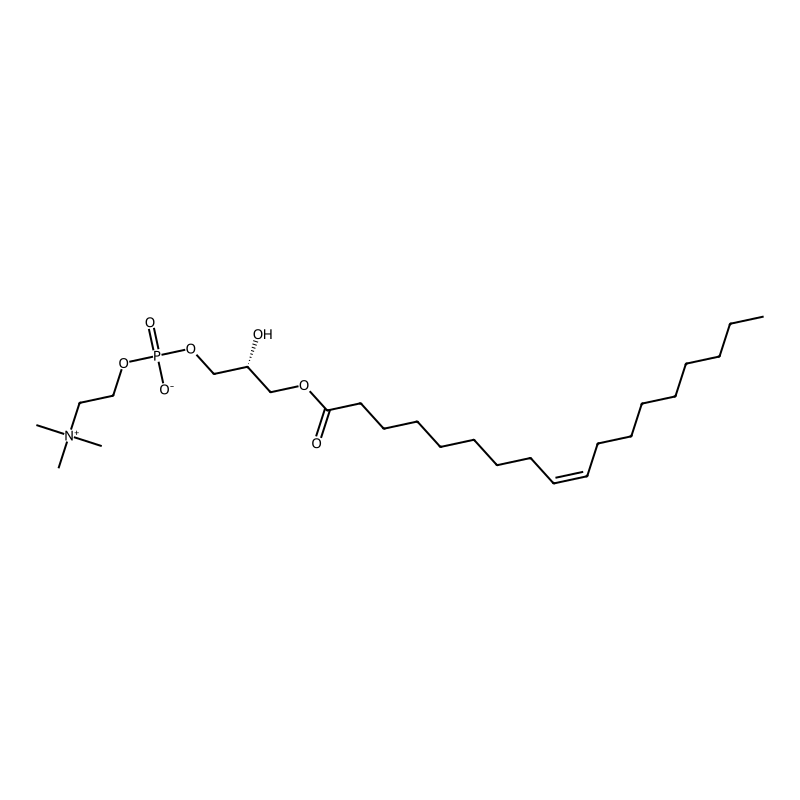

1-Oleoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1-oleoyl-sn-glycero-3-phosphocholine, also known as oleoyl-lysophosphatidylcholine (O-LPC) or lysophosphatidylcholine 18:1 (LPC 18:1), is a molecule found in various organisms, including plants, animals, and fungi [, , ]. It is a type of phospholipid, a class of molecules that are essential components of cell membranes [].

Research on 1-oleoyl-sn-glycero-3-phosphocholine focuses on various aspects, including:

- Cellular signaling: O-LPC has been shown to play a role in various cellular signaling pathways, influencing processes like cell proliferation, differentiation, and migration [, ].

- Inflammation: Studies suggest O-LPC might be involved in the inflammatory response, with potential implications for diseases like arthritis and asthma [, ].

- Cancer: Research is ongoing to investigate the potential role of O-LPC in cancer development and progression [, ].

1-Oleoyl-sn-glycero-3-phosphocholine is a phospholipid, specifically a lysophosphatidylcholine, characterized by the presence of an oleoyl fatty acid chain at the sn-1 position of the glycerol backbone. This compound has a molecular formula of CHNOP and a molecular weight of approximately 521.67 g/mol. It is a key component in cell membranes and plays a significant role in various biological processes, including membrane dynamics and signaling pathways .

Oleoyl lysolecithin, due to its detergent-like properties, can disrupt cell membranes and alter membrane permeability. Research suggests it may play a role in various biological processes, including:

- Signal Transduction: Oleoyl lysolecithin can activate signaling pathways involved in cell proliferation, differentiation, and inflammation.

- Membrane Fusion: It may be involved in the fusion of membranes during cellular processes like exocytosis.

- Hydrolysis: In the presence of phospholipases, it can be hydrolyzed to produce lysophosphatidylcholine and free fatty acids.

- Transesterification: This reaction can modify the fatty acid moiety, allowing for the incorporation of different fatty acids to create derivatives with varied properties.

- Oxidation: The unsaturated oleoyl chain is susceptible to oxidation, which can lead to the formation of reactive oxygen species and other oxidized lipids that may have biological implications .

1-Oleoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

- Cell Signaling: It is involved in signaling pathways that regulate inflammation and cell proliferation.

- Membrane Structure: As a component of cell membranes, it contributes to membrane fluidity and integrity.

- Role in Lipid Metabolism: It acts as a substrate for enzymes involved in lipid metabolism and is implicated in the regulation of cholesterol homeostasis .

The synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine can be achieved through various methods:

- Chemical Synthesis: This involves the stepwise assembly of glycerol, oleic acid, and phosphoric acid under controlled conditions to yield the desired phospholipid.

- Enzymatic Synthesis: Using lecithin:cholesterol acyltransferase (LCAT), this compound can be synthesized from phosphatidylcholine and oleic acid in biological systems .

- Extraction from Natural Sources: It can also be isolated from natural sources such as egg yolk or soybeans, where phospholipids are abundant.

1-Oleoyl-sn-glycero-3-phosphocholine has diverse applications:

- Biochemical Research: It serves as a reference standard for analyzing lysolecithins in tissues and cell membranes.

- Drug Delivery Systems: Its amphiphilic nature makes it suitable for use in liposomes and nanocarriers for drug delivery.

- Cosmetic Formulations: Due to its skin compatibility and moisturizing properties, it is used in various cosmetic products .

Studies have shown that 1-Oleoyl-sn-glycero-3-phosphocholine interacts with various proteins and lipids:

- Membrane Proteins: It can modulate the activity of membrane proteins such as receptors and channels by altering membrane fluidity.

- Lipid Rafts: This compound is involved in the formation of lipid rafts, which are microdomains within membranes that play critical roles in signaling and protein sorting .

1-Oleoyl-sn-glycero-3-phosphocholine shares structural similarities with other phospholipids but exhibits unique properties due to its specific fatty acid composition. Here are some similar compounds:

| Compound Name | Fatty Acid Composition | Unique Properties |

|---|---|---|

| 1-Palmitoyl-sn-glycero-3-phosphocholine | C16 saturated | More rigid structure due to saturated fatty acid |

| 1-Linoleoyl-sn-glycero-3-phosphocholine | C18 polyunsaturated | Contains two double bonds, affecting membrane dynamics |

| 1-Stearoyl-sn-glycero-3-phosphocholine | C18 saturated | Higher melting point; less fluid than oleoyl variant |

The uniqueness of 1-Oleoyl-sn-glycero-3-phosphocholine lies in its unsaturated nature, which contributes to increased membrane fluidity compared to its saturated counterparts. This property is essential for maintaining cellular functions under varying physiological conditions .